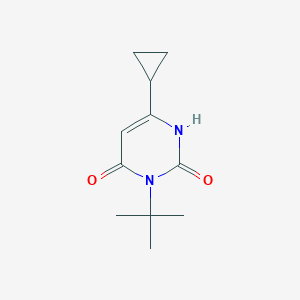
3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” belongs to a class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain a ring structure made up of nitrogen and carbon atoms .
Molecular Structure Analysis
Pyrimidines have a six-membered ring with two nitrogen atoms and four carbon atoms. The specific compound you mentioned also has additional functional groups attached to the pyrimidine ring, including a tert-butyl group and a cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of complex cyclic dipeptides, including compounds with structural similarities to the queried chemical, has been explored. These syntheses involve cyclization processes of methyl esters of tert-butyloxycarbonyl derivatives of dipeptides, indicating the role of similar compounds in the development of peptide-based research (Haidukevich, Popova, Kurman, & Knizhnikov, 2020).
- Research into the cascade synthesis of imidazo and thiazolo derivatives has resulted in the development of novel compounds. These studies showcase the versatility of pyrimidine derivatives in creating new molecular frameworks with potential applications in materials science and pharmaceutical research (Kravchenko, Gazieva, Vasilevskii, & Nelyubina, 2014).
- Investigations into the oxidative tandem annulation of enynes using tert-butyl hydroperoxide (TBHP) highlight the use of pyrimidine analogs in synthesizing complex organic structures, which could find applications in organic synthesis and material sciences (Liu, Cheng, Li, & Li, 2019).
Molecular Structure and Supramolecular Aggregation
- Studies on hydrogen-bonded chains of rings in compounds structurally similar to the queried chemical shed light on the significance of minor changes in substituents on the hydrogen-bonded structures. This research is critical for understanding molecular interactions and designing supramolecular assemblies (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
Reactivity and Novel Synthesis Approaches
- The reactivity of similar compounds has been explored, resulting in the synthesis of novel pyrimido and triazine diones. These findings have implications for the development of new materials and chemical entities with potential industrial applications (Mironovich, Kostina, & Podol’nikova, 2013).
Mechanism of Action
properties
IUPAC Name |
3-tert-butyl-6-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9(14)6-8(7-4-5-7)12-10(13)15/h6-7H,4-5H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFFBGKTXVJNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




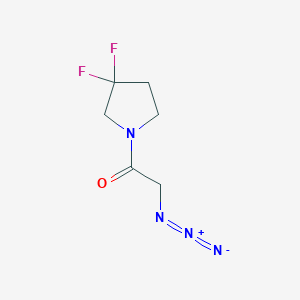


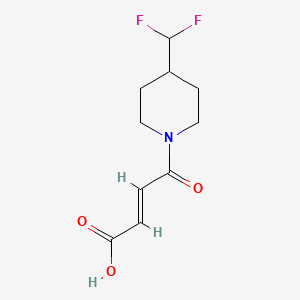
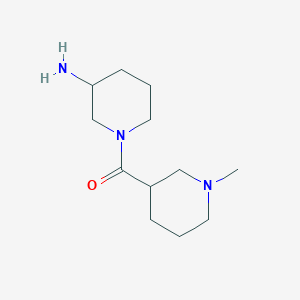


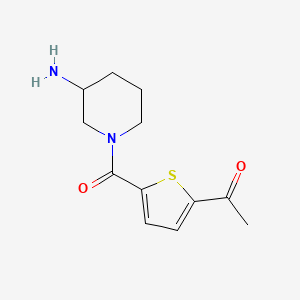
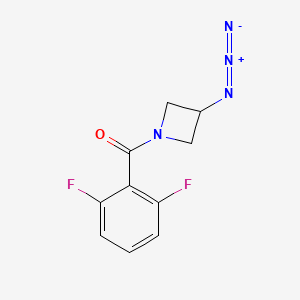
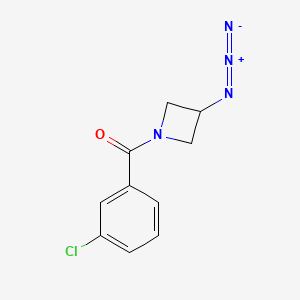
![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)
![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)
